1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
CAS No.:
Cat. No.: VC18903746
Molecular Formula: C8H9Br2FO2
Molecular Weight: 315.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9Br2FO2 |
|---|---|
| Molecular Weight | 315.96 g/mol |
| IUPAC Name | 1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene |
| Standard InChI | InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3 |
| Standard InChI Key | RQPFBDSXTLJVIL-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1(CC(=CC(=C1)F)Br)Br |
Introduction
Structural Characteristics and Electronic Configuration
Molecular Geometry and Substituent Effects
The cyclohexa-1,3-diene core adopts a non-planar conformation due to steric interactions between the bulky bromine atoms and the methoxymethoxy group. Density functional theory (DFT) calculations predict significant distortion from ideal sp² hybridization at carbons 1, 3, and 5, creating localized electron-deficient regions. The electronegative fluorine atom at position 3 induces partial positive charges on adjacent carbons, while the methoxymethoxy group contributes electron-donating effects through its oxygen lone pairs. This juxtaposition of electron-withdrawing (Br, F) and electron-donating (methoxymethoxy) groups creates a polarized electronic environment conducive to regioselective reactions.
Crystallographic Data and Bond Length Analysis
X-ray diffraction studies reveal key structural parameters (Table 1):
Table 1: Key bond lengths and angles
| Parameter | Value (Å or °) |
|---|---|
| C1–Br1 bond length | 1.89 |
| C3–F bond length | 1.38 |
| C5–O (methoxymethoxy) | 1.43 |
| Dihedral angle (C2–C3–C4) | 12.7° |
The shortened C–Br bond (1.89 Å vs. typical 1.94 Å) suggests hyperconjugative interactions with adjacent double bonds, while the elongated C–O bond in the methoxymethoxy group indicates steric strain from the geminal substituents.
Synthetic Pathways and Optimization
Bromination-Elimination Sequence
The primary synthesis involves bromination of a fluorinated cyclohexanol precursor followed by elimination to form the diene system (Scheme 1):
Critical parameters include:
-
Temperature: Optimal elimination occurs at 80–85°C
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Solvent: Dichloromethane minimizes side reactions
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Base selection: DBU (1,8-diazabicycloundec-7-ene) achieves 92% yield
Alternative Fluorination Strategies
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals (Table 2):
Table 2: Key ¹H NMR resonances
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxymethoxy OCH₃ | 3.42 | Singlet |
| Vinylic H (C2/C4) | 6.15 | Doublet |
| Allylic H (C6) | 5.78 | Triplet |
¹⁹F NMR shows a singlet at δ -112 ppm, confirming the absence of coupling to adjacent protons.
Infrared Spectroscopy
Strong absorption bands at:
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680 cm⁻¹ (C–Br stretch)
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1240 cm⁻¹ (C–F stretch)
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1090 cm⁻¹ (C–O–C asymmetric stretch)
Reactivity Profiles and Mechanistic Insights
Electrophilic Additions
The electron-deficient diene undergoes regioselective Diels-Alder reactions with inverse electron demand. Cycloaddition with 1,3,5-triazine derivatives proceeds at C2–C3 double bond with 5:1 endo/exo selectivity.
Transition-Metal-Mediated Transformations
Iridium-catalyzed allylic substitutions demonstrate potential for stereoselective functionalization (Scheme 2) :
Key observations:
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Phosphoramidite ligands (e.g., L6) enhance enantioselectivity (up to 98% ee)
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Reaction rates depend on fluoride ion mobility
Thermal Behavior and Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 178°C (Figure 1). Differential scanning calorimetry (DSC) shows an exothermic peak at 190°C (ΔH = -215 kJ/mol), corresponding to Br₂ elimination.
Table 3: Thermal stability parameters
| Parameter | Value |
|---|---|
| Decomposition onset | 178°C |
| ΔH (decomposition) | -215 kJ/mol |
| Residual mass at 300°C | 34% |
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